CID 6327522

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Unii-079V3J9O3X is a unique identifier assigned to Polydimethylsiloxane, Hydroxy-Terminated (PDMS-OH) []. This chemical compound holds potential applications in various scientific research fields due to its specific properties.

Surface Modification and Functionalization

One area of research explores PDMS-OH's ability to modify surfaces. Due to the presence of hydroxyl (OH) groups, PDMS-OH can readily form bonds with various materials, creating a new surface layer with tailored properties []. This technique is particularly useful for microfluidics research, where specific surface properties are crucial for controlling fluid flow [].

Drug Delivery Systems

Research suggests PDMS-OH's potential in developing drug delivery systems. Scientists are exploring its use in creating microcapsules for targeted drug delivery []. The hydroxyl groups on PDMS-OH can be used to attach biocompatible molecules or targeting ligands, allowing for controlled release of drugs at specific sites within the body [].

Other Potential Applications

Beyond the areas mentioned above, PDMS-OH is being investigated for various other scientific research applications. For instance, some studies explore its use in

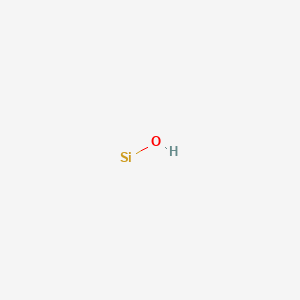

CID 6327522, also known as hydroxysilicon, is a chemical compound with the molecular formula HOSi. It has a molecular weight of approximately 45.09 g/mol and is characterized by its simple structure, consisting of a silicon atom bonded to a hydroxyl group. The compound is commonly represented by the InChI Key XQSFXFQDJCDXDT-UHFFFAOYSA-N and the SMILES notation O[Si]. Hydroxysilicon is classified under silanols, which are compounds containing silicon and hydroxyl functional groups.

- Hydrolysis: Hydroxysilicon can undergo hydrolysis, particularly in the presence of water, leading to the formation of silanol derivatives. This reaction is significant in the context of silyl halides and alkoxysilanes, where water acts as a primary reagent .

- Oxidation: The compound can be oxidized using various oxidizing agents such as air or peracids, resulting in the formation of siloxanes or other silicon-oxygen compounds.

- Condensation: Hydroxysilicon can also participate in condensation reactions with alcohols to form siloxane linkages, which are crucial in silicone chemistry.

While specific biological activity data for hydroxysilicon is limited, silanol compounds generally exhibit low toxicity and can have various biological interactions. They are often studied for their potential applications in biocompatible materials and drug delivery systems due to their ability to form stable siloxane networks. Additionally, some studies suggest that silanols may have antimicrobial properties, although more research is needed to establish definitive biological effects.

The synthesis of hydroxysilicon typically involves straightforward methods:

- Direct Hydration: One common method includes the direct hydration of silicon compounds such as silicon tetrachloride or silanes in the presence of water, leading to the formation of hydroxysilicon .

- Reduction Reactions: Hydroxysilicon can also be synthesized through reduction reactions involving silicon oxides or silicates using reducing agents like lithium aluminum hydride.

Hydroxysilicon has several applications across various fields:

- Silicone Production: It serves as a precursor in the synthesis of silicone polymers, which are widely used in personal care products, sealants, and medical devices.

- Coatings and Adhesives: Hydroxysilicon is utilized in formulating coatings and adhesives due to its ability to enhance adhesion properties.

- Nanotechnology: The compound is explored for its potential use in nanomaterials and composites due to its unique chemical properties.

Interaction studies involving hydroxysilicon primarily focus on its reactivity with other chemical species:

- Reactivity with Alcohols: Hydroxysilicon readily reacts with alcohols to form siloxanes, which are essential for creating silicone-based materials.

- Interactions with Biological Systems: Although limited studies exist, preliminary research indicates that hydroxysilicon may interact favorably with biological molecules, suggesting potential applications in biomedicine.

Several compounds share structural or functional similarities with hydroxysilicon. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trimethylsilane | C3H12Si | Commonly used as a reagent in organic synthesis. |

| Dimethylsiloxane | C2H6OSi | A key component in silicone polymers. |

| Tetraethylorthosilicate | C8H20O4Si | Used as a precursor for silica and silica-based materials. |

Uniqueness of Hydroxysilicon

Hydroxysilicon stands out due to its simplicity and versatility as a silanol compound. Unlike more complex siloxanes or silanes, it offers straightforward reactivity patterns that make it particularly useful in both industrial applications and research settings. Its role as a building block for more complex silicon-based materials highlights its significance in silicone chemistry and material science.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

14475-38-8

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).